An In-Depth Technical Guide to Chloroacetyl-dl-phenylalanine: A Versatile Tool for Bioconjugation and Peptide Modification
An In-Depth Technical Guide to Chloroacetyl-dl-phenylalanine: A Versatile Tool for Bioconjugation and Peptide Modification
This guide provides a comprehensive technical overview of Chloroacetyl-dl-phenylalanine, a key reagent for researchers, chemists, and drug development professionals. We will delve into its synthesis, chemical properties, and primary applications, with a focus on the underlying principles that make it a valuable tool in the modern molecular sciences.
Introduction: The Strategic Utility of a Bifunctional Building Block
Chloroacetyl-dl-phenylalanine is a derivative of the amino acid phenylalanine, distinguished by the presence of a chloroacetyl group attached to the alpha-amino group. This modification transforms the otherwise biologically common amino acid into a versatile bifunctional molecule. One end, the carboxylic acid, allows for its integration into peptide chains using standard synthesis methodologies. The other end, the reactive chloroacetyl group, serves as an electrophilic handle for the covalent modification of nucleophilic residues in biomolecules.
The phenylalanine scaffold itself provides a hydrophobic and aromatic character, which can be advantageous for mediating specific molecular interactions or for serving as a core structure in the design of peptidomimetics and other biologically active compounds. This guide will explore the practical applications of these features, providing both the theoretical basis and actionable protocols for the use of Chloroacetyl-dl-phenylalanine in a research setting.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of Chloroacetyl-dl-phenylalanine is essential for its effective use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [1] |
| Molecular Weight | 241.67 g/mol | [1] |
| CAS Number | 7765-11-9 | [1] |
| Appearance | White to off-white crystalline powder | General supplier information |
| Melting Point | Approximately 127 °C | General supplier information |
| Solubility | Soluble in methanol, ethyl acetate | General supplier information |
Spectroscopic Profile
¹H NMR Spectroscopy (Expected Signals): The proton NMR spectrum is expected to show characteristic signals for the phenyl group (aromatic protons), the diastereotopic protons of the β-carbon, the α-proton, and the protons of the chloroacetyl group.
¹³C NMR Spectroscopy (Expected Signals): The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the carbons of the phenyl ring, the α- and β-carbons of the phenylalanine backbone, and the carbon of the chloroacetyl group.
Infrared (IR) Spectroscopy: The IR spectrum of Chloroacetyl-dl-phenylalanine will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
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O-H stretch of the carboxylic acid, which will be a broad band.
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N-H stretch of the amide.
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C=O stretches for the carboxylic acid and the amide carbonyls.
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C-Cl stretch of the chloroacetyl group.
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Aromatic C-H and C=C stretches from the phenyl ring.
Publicly available IR data can be found on databases such as PubChem[1].
Synthesis of Chloroacetyl-dl-phenylalanine
The synthesis of Chloroacetyl-dl-phenylalanine is a straightforward N-acylation reaction. The following protocol is based on established methods[2].
Synthesis Workflow
Caption: Workflow for the synthesis of Chloroacetyl-dl-phenylalanine.
Detailed Synthesis Protocol
Materials:
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DL-Phenylalanine
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Chloroacetyl chloride
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Ethyl acetate (anhydrous)
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Diethyl ether
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Round-bottom flask with reflux condenser
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Heating mantle
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Filtration apparatus
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Rotary evaporator
Procedure:
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To a round-bottom flask, add DL-phenylalanine (e.g., 10 g, 0.06 mol) and anhydrous ethyl acetate (125 mL).
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Add chloroacetyl chloride (7.5 mL) to the suspension.
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Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour under anhydrous conditions.
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After cooling to room temperature, filter the mixture to remove any unreacted DL-phenylalanine.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate and excess chloroacetyl chloride. This will typically yield a yellow oil.
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Add diethyl ether (25 mL) to the oil to induce crystallization.
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Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Self-Validation: The success of the synthesis can be confirmed by melting point determination and spectroscopic analysis (IR, NMR, and MS) of the final product, which should be consistent with the structure of N-Chloroacetyl-dl-phenylalanine.
Mechanism of Action and Key Applications
The utility of Chloroacetyl-dl-phenylalanine stems from the reactivity of the chloroacetyl group, which functions as an alkylating agent. It undergoes a nucleophilic substitution reaction, primarily with the sulfhydryl group of cysteine residues in peptides and proteins.
Caption: Reaction mechanism of a chloroacetyl group with a cysteine residue.
This reaction forms a stable thioether bond, making Chloroacetyl-dl-phenylalanine an excellent tool for a variety of applications in chemical biology and drug development.
Covalent Labeling and Affinity Probes
The selective reactivity of the chloroacetyl group with cysteine allows for the site-specific labeling of proteins. By incorporating Chloroacetyl-dl-phenylalanine into a ligand or peptide that binds to a specific protein, it can be used as an affinity label to covalently attach to a cysteine residue at or near the binding site. This is a powerful technique for identifying and characterizing ligand-binding domains.
Building Block in Solid-Phase Peptide Synthesis (SPPS)
Chloroacetyl-dl-phenylalanine can be used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a reactive handle at a specific position within a peptide sequence. The N-terminal chloroacetyl group is stable to the standard conditions of Fmoc deprotection (piperidine) and peptide coupling.
Representative Protocol for Incorporating Chloroacetyl-dl-phenylalanine into a Peptide:
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Resin Preparation: Start with a standard Fmoc-protected amino acid loaded on a solid support (e.g., Wang or Rink amide resin).
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Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
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Coupling of Chloroacetyl-dl-phenylalanine:
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Dissolve Chloroacetyl-dl-phenylalanine (e.g., 2 equivalents relative to resin loading) and a coupling agent such as HATU (1.95 equivalents) in DMF.
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Add a base, such as DIPEA (4 equivalents), to the solution.
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Add the activated Chloroacetyl-dl-phenylalanine solution to the deprotected resin and agitate for 1-2 hours.
-
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Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
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Chain Elongation (if applicable): Since the chloroacetyl group is at the N-terminus, further elongation of the peptide chain is not possible from this point.
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Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Synthesis of Cyclic Peptides
The bifunctional nature of Chloroacetyl-dl-phenylalanine makes it particularly useful for the synthesis of cyclic peptides. A linear peptide containing both a cysteine residue and an N-terminal Chloroacetyl-dl-phenylalanine can be cyclized through an intramolecular reaction between the chloroacetyl group and the cysteine thiol.
Caption: Peptide cyclization using Chloroacetyl-dl-phenylalanine.
Rationale for Experimental Choices and Comparative Analysis
The Role of the Phenylalanine Moiety
The choice of a phenylalanine backbone is often deliberate. The phenyl group imparts significant hydrophobicity to the molecule, which can be crucial for its interaction with hydrophobic pockets in protein binding sites[3]. In the context of drug design, phenylalanine residues are often key pharmacophores in peptidomimetics that target protein-protein interactions. Furthermore, the aromatic ring can engage in π-π stacking interactions, providing an additional mode of binding.
Comparison with Other Haloacetyl Reagents
The chloroacetyl group is part of a broader class of haloacetyl reagents used in bioconjugation, which also includes bromoacetyl and iodoacetyl derivatives. The reactivity of these groups follows the order of the leaving group ability of the halide: Iodoacetyl > Bromoacetyl > Chloroacetyl .
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Iodoacetyl and Bromoacetyl Groups: These are more reactive than the chloroacetyl group and will therefore label cysteine residues more rapidly and at lower concentrations. This can be an advantage when rapid and efficient labeling is required. However, their higher reactivity can also lead to a greater potential for off-target reactions with other nucleophilic amino acid side chains, such as histidine and lysine, particularly at higher pH.
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Chloroacetyl Group: The lower reactivity of the chloroacetyl group provides greater stability and selectivity. It is less prone to hydrolysis and off-target reactions, making it a more "controllable" electrophile. This can be particularly advantageous in complex biological systems or when a longer reaction time is permissible and high specificity is paramount.
The choice between these reagents depends on the specific experimental context, balancing the need for rapid reaction kinetics with the requirement for high selectivity.
Safety and Handling
Chloroacetyl-dl-phenylalanine is classified as an irritant. It can cause skin and serious eye irritation[1]. Standard laboratory safety precautions should be observed when handling this compound:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, rinse the affected area thoroughly with water.
Conclusion
Chloroacetyl-dl-phenylalanine is a powerful and versatile tool for the chemical biologist and peptide chemist. Its well-defined reactivity, coupled with the ability to be incorporated into peptides using standard synthetic methods, allows for the precise and covalent modification of biomolecules. The phenylalanine scaffold provides important structural and physicochemical properties that can be leveraged in the design of probes and potential therapeutics. By understanding the principles of its synthesis, reactivity, and applications, researchers can effectively employ Chloroacetyl-dl-phenylalanine to advance their studies in drug discovery, protein engineering, and molecular biology.
References
-
PubChem. (n.d.). N-(Chloroacetyl)-3-phenyl-DL-alanine. National Center for Biotechnology Information. Retrieved from [Link]
- Adibi, H., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5405.
- Adzic, T., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. Molecules, 26(11), 3169.
- Chiang, C. W., et al. (2022). Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation.
- Gao, H., et al. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences, 23(18), 10916.
- Adachi, T., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Organic Letters, 2(25), 4007-4010.
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L-phenylalanine. (n.d.). In bmse000045. Biological Magnetic Resonance Bank. Retrieved from [Link]
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N-Acetyl-L-phenylalanine. (n.d.). In HMDB0000512. Human Metabolome Database. Retrieved from [Link]
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- Merrifield, R. B. (1985). Solid Phase Synthesis (Nobel Lecture). Angewandte Chemie International Edition in English, 24(10), 799-810.
- Albericio, F., & Kruger, H. G. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic & Biomolecular Chemistry, 10(45), 9062-9068.
- Taira, H., et al. (2016). Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides. International Journal of Molecular Sciences, 17(7), 1058.
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ScienceAlert. (2020, September 24). Experimental Cancer Treatment Destroys Cancer Cells Without Using Any Drugs. Retrieved from [Link]
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NCBJ. (2023, December 28). Appropriate amino acids can improve the effectiveness of therapy for hard-to-reach cancers. Retrieved from [Link]
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Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]
- Adibi, H., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5405.
- Adzic, T., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. Molecules, 26(11), 3169.
- Chiang, C. W., et al. (2022). Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation.
- Gao, H., et al. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences, 23(18), 10916.
- Adachi, T., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Organic Letters, 2(25), 4007-4010.
-
L-phenylalanine. (n.d.). In bmse000045. Biological Magnetic Resonance Bank. Retrieved from [Link]
-
N-Acetyl-L-phenylalanine. (n.d.). In HMDB0000512. Human Metabolome Database. Retrieved from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Adachi, K., et al. (1994). Role of hydrophobicity of phenylalanine beta 85 and leucine beta 88 in the acceptor pocket for valine beta 6 during hemoglobin S polymerization. The Journal of biological chemistry, 269(50), 31563–31566.
- Merrifield, R. B. (1985). Solid Phase Synthesis (Nobel Lecture). Angewandte Chemie International Edition in English, 24(10), 799-810.
- Albericio, F., & Kruger, H. G. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic & Biomolecular Chemistry, 10(45), 9062-9068.
- Taira, H., et al. (2016). Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides. International Journal of Molecular Sciences, 17(7), 1058.
-
ScienceAlert. (2020, September 24). Experimental Cancer Treatment Destroys Cancer Cells Without Using Any Drugs. Retrieved from [Link]
-
NCBJ. (2023, December 28). Appropriate amino acids can improve the effectiveness of therapy for hard-to-reach cancers. Retrieved from [Link]
- Popp, B. V., et al. (2009). Site-Specific Protein Cross-Linking with Genetically Incorporated 3,4-Dihydroxy-l-Phenylalanine.
- Chin, J. W., et al. (2002). A new strategy for the site-specific modification of proteins in vivo. Proceedings of the National Academy of Sciences, 99(17), 11020-11024.
- U.S. National Library of Medicine. (n.d.). PubMed.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- MDPI. (n.d.). MDPI - Publisher of Open Access Journals.
- NIH. (n.d.).
- Thermo Fisher Scientific. (n.d.). Fisher Scientific.
- ChemicalBook. (n.d.). ChemicalBook.
- BenchChem. (n.d.). BenchChem.
-
Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]
